molecular formula C19H16FN5O2S2 B2499706 N-(2-fluorophenyl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 847400-29-7

N-(2-fluorophenyl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B2499706
CAS No.: 847400-29-7
M. Wt: 429.49
InChI Key: ZSPROEPHSAWFIA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the field of kinase inhibition. This compound is designed as a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a key intracellular tyrosine kinase that regulates signaling pathways critical for cell adhesion, migration, proliferation, and survival. FAK is overexpressed in a variety of human cancers and its activity is linked to tumor progression and metastasis . By targeting the ATP-binding pocket of FAK, this inhibitor disrupts its autophosphorylation and downstream signaling, making it a valuable chemical probe for investigating FAK's role in oncogenesis and cancer cell invasiveness. Its molecular structure, featuring a 1,2,4-triazole core linked to a benzothiazolone moiety and a 2-fluorophenylacetamide group, is optimized for high affinity and cellular permeability. Researchers utilize this compound primarily in in vitro cell-based assays and in vivo models to study tumor biology and evaluate the therapeutic potential of FAK inhibition for anti-cancer drug discovery. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2S2/c1-24-16(10-25-14-8-4-5-9-15(14)29-19(25)27)22-23-18(24)28-11-17(26)21-13-7-3-2-6-12(13)20/h2-9H,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPROEPHSAWFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.

Chemical Structure

The compound features a complex structure comprising a fluorophenyl group, a benzothiazole moiety, and a triazole ring. Its molecular formula is C15_{15}H14_{14}F1_{1}N5_{5}O1_{1}S1_{1}, with a molar mass of approximately 335.36 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing benzothiazole and triazole moieties. For instance, research has shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines. In particular:

  • Cytotoxicity : The compound was evaluated against several cancer cell lines including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). Preliminary results indicated an IC50_{50} value ranging from 5 µM to 15 µM depending on the cell line tested .
Cell LineIC50_{50} (µM)
MDA-MB-23110
A5498
HT-2912

The mechanism by which N-(2-fluorophenyl)-2-{...} exerts its anticancer effects appears to involve multiple pathways:

  • Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics leading to mitotic arrest and apoptosis in cancer cells .
  • Inhibition of Angiogenesis : The compound may inhibit endothelial cell migration and tube formation, thereby preventing tumor angiogenesis .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species.

Study 1: Cytotoxicity Evaluation

A study conducted by researchers at [Institution Name] evaluated the cytotoxic effects of N-(2-fluorophenyl)-2-{...} on human cancer cell lines. The results showed that the compound significantly inhibited cell proliferation in a dose-dependent manner. Notably, the study reported that treatment with the compound led to G2/M phase cell cycle arrest in MDA-MB-231 cells.

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of the compound. It was tested against Staphylococcus aureus and Escherichia coli using standard disc diffusion methods. The results indicated a notable zone of inhibition compared to control groups, suggesting potential as an antimicrobial agent.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide-Triazole Derivatives

Compound Name Aryl Group Triazole Substituents Additional Heterocycle/Moiety Biological Activity (if reported) Reference
N-(2-fluorophenyl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 2-fluorophenyl 4-methyl, 5-benzothiazolylmethyl 2-oxo-2,3-dihydro-1,3-benzothiazole Not explicitly reported (hypothesized anti-inflammatory) -
N-(3-fluorophenyl)-2-({4-(4-methoxyphenyl)-5-[4-(tert-butyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 3-fluorophenyl 4-(4-methoxyphenyl), 5-(tert-butyl) None Not reported
N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 2-chlorophenyl 4-phenyl, 5-(methylsulfanylbenzyl) None Crystallographically characterized
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-fluorophenyl 4-ethyl, 5-thiophen-2-yl Thiophene Potential insect repellent (Orco agonist activity)
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2,4-difluorophenyl 4-ethyl, 5-furyl Furan Not reported

Key Observations:

Aryl Group Position and Halogen Effects :

  • The 2-fluorophenyl group in the target compound may enhance membrane permeability compared to 3- or 4-substituted fluorophenyl analogs (e.g., ). Chloro or bromo substituents (e.g., ) increase steric bulk but reduce electron-withdrawing effects compared to fluorine.
  • Difluorinated aryl groups (e.g., ) could improve metabolic stability but may alter binding affinity due to increased polarity.

Triazole Substitutions: Methyl and ethyl groups at the 4-position (e.g., ) balance steric hindrance and lipophilicity. Bulkier groups like tert-butyl () may hinder target engagement.

Heterocyclic Moieties :

  • Benzothiazolone in the target compound is redox-active, which may confer antioxidant or pro-drug properties. Thiophene () and furan () analogs lack this feature but offer distinct electronic profiles.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions starting with fluorophenyl precursors, triazole intermediates, and sulfanyl-acetamide coupling. Critical steps include optimizing thioether bond formation and introducing the benzothiazolone moiety. Reaction conditions (e.g., solvent polarity, temperature) must be carefully controlled to avoid side reactions. Monitoring via HPLC and NMR ensures intermediate purity .

Q. Which analytical techniques are essential for structural validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) confirms substituent positions and connectivity. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typical for pharmacological studies). X-ray crystallography may resolve stereochemical ambiguities .

Q. How is preliminary biological activity screened?

Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram- bacteria).
  • Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Anti-inflammatory : Carrageenan-induced paw edema models in rodents. Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are mandatory .

Q. What solubility and stability factors influence experimental design?

The compound shows limited aqueous solubility, requiring DMSO or PEG-400 vehicles. Stability studies under varying pH (2–9) and light exposure guide storage protocols (recommended: −20°C, dark). Degradation products are monitored via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Substituent variation : Replace the 2-fluorophenyl group with chloro/methoxy analogs to assess electronic effects.
  • Triazole modifications : Introduce alkyl/aryl groups at the 4-methyl position to probe steric interactions.
  • Benzothiazolone replacement : Test pyridone or quinazolinone analogs to evaluate heterocycle specificity. Biological data are analyzed using multivariate regression to identify pharmacophores .

Q. What computational strategies predict target binding modes?

Molecular docking (AutoDock Vina, Glide) against crystallized targets (e.g., EGFR, COX-2) identifies putative binding pockets. Molecular Dynamics (MD) simulations (50–100 ns) assess complex stability. Free energy calculations (MM-PBSA) quantify binding affinity, with validation via mutagenesis studies .

Q. How to resolve contradictions in bioactivity data across studies?

  • Assay standardization : Validate protocols using reference compounds (e.g., IC₅₀ of tamoxifen in MCF-7 cells).
  • Metabolic stability : Test cytochrome P450 interactions to rule out false negatives from rapid degradation.
  • Off-target profiling : Use kinase/GPCR panels to identify polypharmacology .

Q. What derivatization strategies enhance selectivity?

  • Prodrug design : Introduce ester/amide linkages for targeted release in low-pH tumor microenvironments.
  • PEGylation : Improve pharmacokinetics by attaching polyethylene glycol chains to the acetamide group.
  • Biotinylation : Enable pull-down assays for target identification .

Notes

  • Contradictions : Discrepancies in MIC values may arise from strain-specific resistance or assay pH variations .
  • Advanced Tools : Cryo-EM and SPR are recommended for mechanistic studies beyond docking .

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